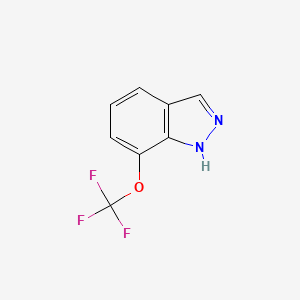

7-(Trifluoromethoxy)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Trifluoromethoxy)-1H-indazole is a chemical compound characterized by the presence of a trifluoromethoxy group attached to an indazole ring. The trifluoromethoxy group is known for its unique structural and electronic properties, which make it a valuable moiety in medicinal, agrochemical, and materials science research . The incorporation of the trifluoromethoxy group into organic molecules can enhance their metabolic stability, lipophilicity, and binding affinity in drug-target complexes .

Mecanismo De Acción

Target of Action

It’s structurally similar to flometoquin , a novel insecticide that targets a variety of thrips species at the nymphal and adult stages .

Mode of Action

Flometoquin, a compound with a similar structure, acts as a mitochondrial complex iii electron transport inhibitor at the qi site

Biochemical Pathways

Given its potential similarity to Flometoquin, it might affect the electron transport chain in mitochondria . .

Result of Action

If it acts similarly to flometoquin, it might demonstrate strong and quick insecticidal action against certain species through contact and feeding activity .

Action Environment

The development of a union strategy for a non-toxic environment that is conducive to innovation and the development of sustainable substitutes, including non-chemical solutions, is underway . This could potentially impact the use and effectiveness of such compounds in the future.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)-1H-indazole typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method is the trifluoromethoxylation of indazole derivatives using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. This process can be optimized for high yields and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 7-(Trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the trifluoromethoxy group or other functional groups on the indazole ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of indazole, including 7-(trifluoromethoxy)-1H-indazole, exhibit promising anticancer properties. For instance, compounds derived from indazole structures have been shown to inhibit the proliferation of various cancer cell lines, including human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cells . The mechanism often involves targeting specific kinases or pathways associated with tumor growth.

- Enzyme Inhibition : Indazole derivatives are being explored as inhibitors for various enzymes linked to diseases. For example, modifications at specific positions on the indazole ring have resulted in potent inhibitors for human neutrophil elastase, a target for pulmonary diseases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies suggest that certain indazole derivatives can exhibit significant inhibitory effects against bacterial strains, making them potential candidates for developing new antibiotics .

Neurological Applications

Indazole derivatives are being studied for their effects on neurological conditions. Some compounds have been identified as potential agonists for nicotinic acetylcholine receptors, which are implicated in cognitive functions and disorders such as Alzheimer's disease and schizophrenia .

Case Studies

Comparación Con Compuestos Similares

- 7-(Trifluoromethyl)-1H-indazole

- 7-(Trifluoromethoxy)-1H-benzimidazole

- 7-(Trifluoromethoxy)-1H-pyrazole

Comparison: Compared to similar compounds, 7-(Trifluoromethoxy)-1H-indazole is unique due to its specific trifluoromethoxy group, which imparts distinct electronic and structural properties. This uniqueness can result in different biological activities, binding affinities, and applications in various fields .

Actividad Biológica

7-(Trifluoromethoxy)-1H-indazole is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H5F3N2O

- Molecular Weight : 208.13 g/mol

- CAS Number : [Not specified in the provided sources]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HT-29 (Colon) | 15.0 | Cell cycle arrest |

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, the compound showed promise in reducing neuroinflammation and oxidative stress.

Study on Neuroprotection

A study published in a peer-reviewed journal examined the effects of this compound on neuroinflammation in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound reduced levels of pro-inflammatory cytokines and improved cognitive function as assessed by behavioral tests.

Anticancer Research

In another study, researchers explored the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound effectively inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment.

Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are warranted to fully understand its safety in long-term use.

Propiedades

IUPAC Name |

7-(trifluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKMFEHAKWBEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.